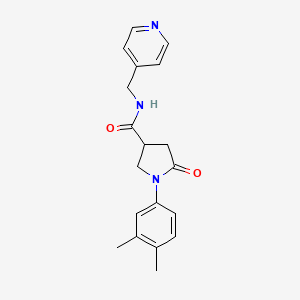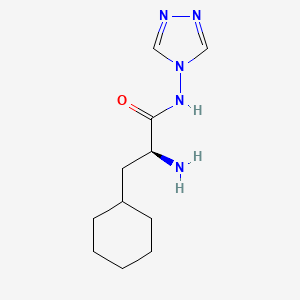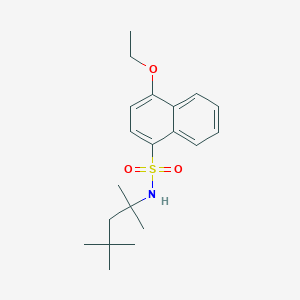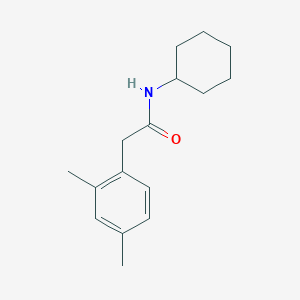
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as DMTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTU belongs to the class of urea derivatives and has been shown to possess a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea is not fully understood, but it is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to protect cells from oxidative damage and to reduce the production of pro-inflammatory cytokines. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress and to reduce inflammation. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to enhance the activity of antioxidant enzymes and to promote tissue repair and regeneration. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has also been shown to have potential applications in the treatment of neurodegenerative diseases, where it may help to protect neurons from oxidative damage.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea is relatively non-toxic and has a low molecular weight, which makes it easy to administer to cells and animals. However, there are also some limitations to the use of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea in lab experiments. For example, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea may have off-target effects that could complicate the interpretation of results. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea may not be effective in all experimental models, and its effects may vary depending on the dose and duration of treatment.
将来の方向性
There are several potential future directions for research on N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea. One area of interest is the development of new synthetic methods for N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea in the treatment of neurodegenerative diseases. In addition, there is potential for the development of new formulations of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea that could enhance its bioavailability and efficacy. Finally, further research is needed to better understand the mechanism of action of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea and to identify potential off-target effects.
合成法
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,5-dimethylphenyl isocyanate with 1,2,2-trimethylpropan-1-amine in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under reflux conditions and yields N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea as a white crystalline solid. Other methods for synthesizing N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea include the reaction of 3,5-dimethylphenyl isocyanate with 1,2,2-trimethylpropanol in the presence of a suitable acid catalyst.
科学的研究の応用
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been investigated for its potential use in the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to have potential applications in the field of regenerative medicine, where it may be used to promote tissue repair and regeneration.
特性
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10-7-11(2)9-13(8-10)17-14(18)16-12(3)15(4,5)6/h7-9,12H,1-6H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZCHPXBJQTPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-4-[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B5379426.png)


![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)

![2-butyl-5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5379461.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)

![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5379509.png)
![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)

![1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379522.png)